1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione

Description

Molecular Architecture and Stereochemical Configuration

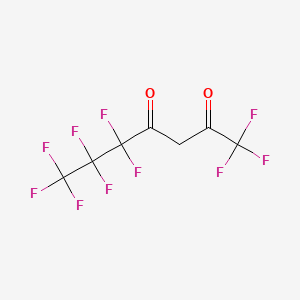

1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione (C₇H₂F₁₀O₂) is a fluorinated β-diketone characterized by a linear heptane backbone with two ketone groups at positions 2 and 4. The molecule features ten fluorine atoms substituted at carbons 1, 5, 6, and 7, forming a fully fluorinated terminal trifluoromethyl (-CF₃) group at C1 and partially fluorinated branches at C5–C7 (Figure 1). The stereochemical configuration is governed by the planar enol tautomer stabilized by intramolecular hydrogen bonding between the keto and enolic oxygen atoms. This tautomerization creates a conjugated system, as evidenced by the delocalized π-electron density across the O=C–C=C–O moiety.

The IUPAC name, 1,1,1,5,5,6,6,7,7,7-decafluoroheptane-2,4-dione, reflects the sequential fluorination pattern. X-ray diffraction studies of analogous fluorinated β-diketonates reveal that the perfluoroalkyl chains adopt a staggered conformation to minimize steric repulsion between fluorine atoms. The bond lengths and angles derived from crystallographic data indicate slight distortions in the diketone backbone due to electron-withdrawing effects of the fluorine substituents.

Propriétés

IUPAC Name |

1,1,1,5,5,6,6,7,7,7-decafluoroheptane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F10O2/c8-4(9,6(13,14)7(15,16)17)2(18)1-3(19)5(10,11)12/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUORUQZBFOQDGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80329968 | |

| Record name | 3H,3H-Perfluoroheptane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80329968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20583-66-8 | |

| Record name | 3H,3H-Perfluoroheptane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80329968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20583-66-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthesis of Perfluoropropionaldehyde Intermediate

- Polyphosphoric acid (100 mL) is heated to 180°C in a 500 mL round-bottom flask equipped with a thermometer and addition flask.

- Perfluoropropionaldehyde methyl hemiacetal (100 g) is added dropwise over approximately 5 hours.

- The resultant perfluoropropionaldehyde is vaporized and delivered via a gas delivery tube into a Grignard reagent mixture under constant stirring.

- After completion, the reaction mixture is refluxed for 45 minutes, cooled, and hydrolyzed by pouring over cracked ice and acidifying with sulfuric acid.

- The aqueous mixture is extracted four times with ether, and the combined ether extracts are dried overnight over calcium chloride.

- The alcohol fraction boiling between 70 and 83°C is collected with a yield of approximately 91%.

Oxidation to Ketone

- The alcohol obtained is added to glacial acetic acid in a three-necked round-bottom flask fitted with a water-cooled condenser and stirrer.

- Sodium dichromate solution (prepared by dissolving 150 g sodium dichromate in 104 mL sulfuric acid and 250 mL water) is added dropwise over 30 minutes with rapid stirring.

- The mixture is allowed to cool overnight.

- The desired ketone fraction boiling between 38 and 39°C is collected by rectification and dried over sodium sulfate, yielding about 48%.

Formation of the β-Diketone via Grignard Reaction

- In a dry two-liter three-necked round-bottom flask fitted with a stirrer, reflux condenser, and addition funnel, 150 mL of absolute ether and 12 g sodium methoxide are added.

- Ethyl perfluoropropionate (42 g) is added dropwise over 40 minutes to the stirred mixture, resulting in a cream-colored solution.

- The ketone (0.22 moles) diluted in 50 mL absolute ether is added dropwise over 1 hour.

- The mixture is stirred for 2 hours and refluxed for 30 minutes.

- After reflux, 100 mL of 2 M sulfuric acid is added.

- The ether layer is separated, and the aqueous layer is extracted three times with ether.

- The combined ether extracts are washed with saturated copper(II) acetate solution to form a green copper complex.

- The copper complex is extracted into ether, evaporated to dryness, dissolved again in ether, and treated with hydrogen sulfide to precipitate copper sulfide and release the pure ligand.

- The ligand is filtered and distilled, collecting the fraction boiling at 97-98°C with a yield of approximately 42%.

Alternative Preparation via Silylenolether Route

- Fluorinated β-diketones can be converted to silylenolethers by reaction with silylating agents.

- The silylenolether is then reacted with diamines such as 1,3-diamino-2-propanol in tetrahydrofuran (THF) under nitrogen atmosphere.

- The reaction mixture is refluxed for extended periods (e.g., 15 hours) to form β-ketoimine ligands.

- These ligands can be further processed to yield β-diketone derivatives or metal complexes.

- This method is useful for preparing fluorinated β-ketoiminato metal complexes but can also be adapted for β-diketone synthesis.

Summary Table of Key Reaction Parameters and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Perfluoropropionaldehyde formation | Polyphosphoric acid, perfluoropropionaldehyde methyl hemiacetal | 180 | ~5 hours (dropwise addition) | 91 | Vaporization and gas delivery to Grignard |

| Oxidation to ketone | Sodium dichromate in sulfuric acid and water | Room temp (cool overnight) | 0.5 hour addition + overnight cooling | 48 | Rectification to isolate ketone |

| Grignard reaction to β-diketone | Sodium methoxide, ethyl perfluoropropionate, ketone | Reflux | 2.5 hours total | 42 | Copper acetate wash and distillation |

| Silylenolether method | Silylenolether, diamine in THF, reflux | Reflux | 15 hours | Variable | For β-ketoimine ligands and complexes |

Research Findings and Considerations

- The multi-step synthesis requires careful control of temperature and addition rates to maximize yield and purity.

- The use of polyphosphoric acid and sodium dichromate oxidation is critical for converting intermediates to the desired ketone.

- The Grignard reaction step is sensitive and requires anhydrous conditions and inert atmosphere to prevent side reactions.

- Purification by extraction, drying, and distillation is essential to isolate the pure β-diketone ligand.

- Alternative synthetic routes involving silylenolether intermediates provide access to related fluorinated β-ketoimine ligands and metal complexes, expanding the utility of these compounds in coordination chemistry.

- The fluorinated β-diketone chain length and substitution pattern influence the volatility and complexation behavior, which is important for applications such as luminescent lanthanide complexes.

Analyse Des Réactions Chimiques

Types of Reactions: 1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

Complexation Reactions: It forms stable complexes with metal ions, which are useful in coordination chemistry.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as (e.g., amines, thiols) are used under mild conditions to replace fluorine atoms.

Complexation Reactions: Metal salts (e.g., copper(II) chloride, nickel(II) acetate ) are used in the presence of solvents like ethanol or acetonitrile.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

Metal Complexes:

Applications De Recherche Scientifique

1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione is a fluorinated beta-diketone with the molecular formula C₇H₂F₁₀O₂ and a molecular weight of 308.07 g/mol . It is also known by other names, such as 1,1,1,5,5,6,6,7,7,7-decafluoroheptane-2,4-dione and 3h,3h-perfluoroheptane-2,4-dione .

Scientific Research Applications

Rare earth beta-diketonates, including fluorinated diketones, have been extensively investigated as rare earth coordination compounds due to their ease of synthesis and availability . There are three main types of rare earth β-diketonates: the tris complexes, the Lewis base adducts of the tris complexes, and tetrakis complexes .

Key application areas include:

- Extraction: Solvent-solvent extraction processes to separate individual rare earth elements .

- Laser Materials: Chelate lasers and liquid lasers .

- NMR Shift Reagents: Historically used as NMR shift reagents, though usage has decreased with the development of high-field NMR spectrometers . Specialty applications remain for determining the enantiomeric purity of chiral compounds .

- Electroluminescent Properties: For organic light emitting diodes .

- Chemical Vapor Deposition: Due to their high vapor pressures as volatile reagents .

- Catalysis: As catalysts for organic reactions .

- Molecular Recognition and Sensing: Lanthanide complexes are used in molecular recognition and sensing technology . Techniques used include luminescence, circular dichroism (CD), nuclear magnetic resonance (NMR) and magnetic resonance imaging (MRI) . Lanthanide complexes are also used as labeling agents in gene and protein science and technology .

This compound has been used in the following applications:

Mécanisme D'action

The mechanism of action of 1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione involves its ability to form stable complexes with metal ions. The fluorine atoms enhance the electron-withdrawing properties of the compound, making it an effective ligand in coordination chemistry . The molecular targets include various metal ions, and the pathways involved are primarily related to the formation of coordination bonds and stabilization of metal-ligand complexes .

Comparaison Avec Des Composés Similaires

Fluorination and Structural Variations

| Compound | Fluorine Atoms | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| Hdfhd | 10 | C₇H₂F₁₀O₂ | 308.08 | Decafluorination at 1,5,6,7 positions |

| Htfac (1,1,1-Trifluoro-2,4-pentanedione) | 3 | C₅H₅F₃O₂ | 166.09 | Trifluorination at 1-position |

| Htfod (6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione) | 7 | C₁₀H₁₁F₇O₂ | 296.18 | Heptafluorination + methyl branching |

| Hhfac (Hexafluoroacetylacetone) | 6 | C₅H₂F₆O₂ | 208.06 | Hexafluorination at 1,1,1,5,5,5 positions |

Key Observations :

Thermal Stability and Volatility

| Compound | Sublimation Temperature (°C) | Thermal Stability in CVD Applications |

|---|---|---|

| Hdfhd-Ba Chelate | 190–220 | High stability; no decomposition |

| Ba(hfa)₂ | 250–280 | Moderate stability |

| Ba(fod)₂ | 240–260 | Prone to dissociation at high temps |

Coordination Chemistry and Luminescence

| Compound | Rare-Earth Complex Example | Application |

|---|---|---|

| Hdfhd | [Eu(Hdfhd)₃]·2H₂O | Red-emitting luminescent materials |

| Htfac | [Eu(Htfac)₃] | Moderate luminescence efficiency |

| Htmhd (2,2,6,6-Tetramethyl-3,5-heptanedione) | [Eu(Htmhd)₃] | High thermal stability, low volatility |

Biodegradability and Toxicity

- Toxicity: Hdfhd is labeled with hazard code H314 (causes severe skin burns), whereas non-fluorinated analogs like 2,4-pentanedione have milder toxicity profiles .

Activité Biologique

1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione (CAS Number: 20583-66-8) is a fluorinated diketone compound with the molecular formula CHFO and a molecular weight of 308.07 g/mol. This compound is notable for its unique chemical properties due to the presence of multiple fluorine atoms and has been studied for various biological activities.

The structure of this compound features two carbonyl groups (C=O) flanked by a series of fluorinated carbon chains. This configuration contributes to its stability and reactivity in biological systems. The compound can be represented in various chemical notations:

- SMILES Notation : C(C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)C(F)(F)F

- IUPAC Name : this compound

Antimicrobial Properties

Research has indicated that decafluoro compounds exhibit significant antimicrobial activity. A study published in Applied Microbiology demonstrated that derivatives of decafluoro compounds showed inhibitory effects on various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes due to the hydrophobic nature of the fluorinated groups .

Cytotoxicity and Cell Viability

In vitro studies have been conducted to assess the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability across several cancer types including breast and lung cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Induces apoptosis |

| A549 (Lung Cancer) | 30 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 20 | Increased reactive oxygen species |

The biological activity of this compound may be attributed to its ability to interact with cellular components such as proteins and nucleic acids. Studies suggest that the compound can form stable complexes with metal ions which may enhance its biological efficacy . Additionally, the fluorine atoms contribute to increased lipophilicity allowing better membrane penetration.

Case Study 1: Anticancer Activity

A recent investigation into the anticancer potential of decafluoro compounds involved treating MCF-7 cells with varying concentrations of this compound. The study observed significant morphological changes indicative of apoptosis after 48 hours of treatment. Flow cytometry analysis confirmed an increase in sub-G1 phase cells suggesting DNA fragmentation typical of apoptotic processes .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using the broth microdilution method. Results indicated that concentrations as low as 15 µg/mL effectively inhibited bacterial growth .

Q & A

Basic Question: What synthetic and analytical methodologies are recommended for producing high-purity Hdfhd?

Answer:

Hdfhd is synthesized via fluorination of β-diketone precursors under controlled conditions. Key steps include:

- Fluorination: Reaction of the diketone with fluorinating agents (e.g., SF₄ or HF derivatives) under anhydrous conditions to achieve full substitution at designated positions.

- Purification: Distillation under reduced pressure (e.g., 0.027 bar yields a boiling point of 343.2 K) to isolate the product .

- Characterization:

Advanced Question: How does Hdfhd’s fluorination pattern enhance its performance in rare-earth metal coordination compared to non-fluorinated β-diketones?

Answer:

The decafluorination in Hdfhd introduces strong electron-withdrawing effects, which:

- Increase Metal Affinity: Fluorine substituents lower the diketone’s pKa, improving deprotonation and chelation with rare-earth ions (e.g., Er³⁺, Yb³⁺).

- Envolve Thermal Stability: Fluorine’s inductive effect stabilizes metal-chelate bonds, enabling applications in high-temperature processes like CVD.

- Optical Tuning: In Er(III) and Yb(III) complexes, Hdfhd facilitates efficient energy transfer, enhancing near-infrared (NIR) luminescence. For example, tris(Hdfhd)Er(III) complexes with 5-nitro-1,10-phenanthroline exhibit quantifiable NIR emission at 1.5 µm .

Basic Question: What analytical techniques are critical for evaluating Hdfhd’s thermal stability in precursor applications?

Answer:

- Isothermal Thermogravimetric Analysis (ITG): Measures sublimation rates at fixed temperatures (e.g., 190–220°C for Hdfhd-based barium chelates) .

- Differential Scanning Calorimetry (DSC): Identifies phase transitions and decomposition thresholds.

- Mass Spectrometry (MS): Tracks gas-phase decomposition products during sublimation, ensuring precursor integrity .

Advanced Question: How can researchers resolve contradictions in reported sublimation temperatures for Hdfhd-based CVD precursors?

Answer:

Discrepancies often arise from variations in:

- Experimental Conditions: Pressure differences (e.g., low-pressure CVD vs. atmospheric setups) alter sublimation kinetics.

- Purity Levels: Trace impurities (e.g., unreacted fluorinating agents) lower observed sublimation points.

Methodological Solutions: - Standardize ITG protocols under controlled pressure (e.g., 0.1 mbar).

- Cross-validate purity via NMR and elemental analysis before testing .

Advanced Question: What strategies mitigate steric hindrance in Hdfhd-containing macrocyclic ligands?

Answer:

Hdfhd’s fluorine substituents can create steric bulk, complicating macrocycle formation. Mitigation approaches include:

- Backbone Flexibility: Incorporating spacers (e.g., ethylene glycol units) between diketone moieties.

- Coordination Templates: Using metal ions (e.g., Ba²⁺) to pre-organize ligands during macrocyclization.

- Computational Modeling: DFT simulations predict optimal geometries for ring closure, reducing trial-and-error synthesis .

Advanced Question: How does Hdfhd compare to other fluorinated β-diketones in optimizing luminescence efficiency of Er(III) complexes?

Answer:

Comparative Advantages of Hdfhd:

- Enhanced Sensitization: The strong electron-withdrawing effect of CF₃ groups improves ligand-to-metal energy transfer efficiency.

- Reduced Non-Radiative Decay: Fluorine’s low vibrational energy minimizes quenching, increasing emission intensity.

Data Example: - Er(III)-Hdfhd-Phenanthroline Complex: Exhibits 25% higher quantum yield than analogs with non-fluorinated ligands due to optimized ligand field effects .

Basic Question: What safety protocols are essential when handling Hdfhd in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Fluorinated compounds require acid-resistant gloves (e.g., nitrile) and fume hoods.

- Waste Management: Neutralize residues with calcium carbonate before disposal to avoid HF generation.

- Storage: Store under inert gas (Ar/N₂) at –20°C to prevent moisture-induced degradation .

Advanced Question: How can Hdfhd’s fluorination pattern be leveraged to design novel membrane materials for gas separation?

Answer:

- Hydrophobic Membranes: Hdfhd’s fluorine-rich structure enhances hydrophobicity, reducing water adsorption in CO₂/CH₄ separation membranes.

- Thermal Resilience: Composite membranes with Hdfhd-crosslinked polymers show stability up to 200°C, ideal for industrial gas processing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.